Quinoline-4-sulfonyl chloride

Übersicht

Beschreibung

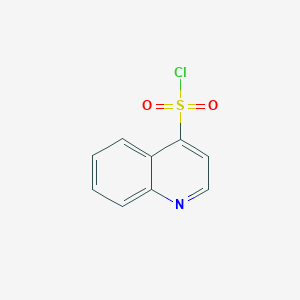

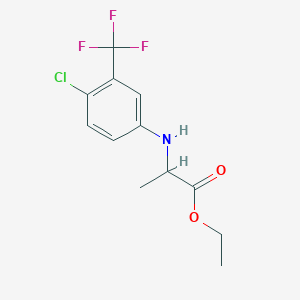

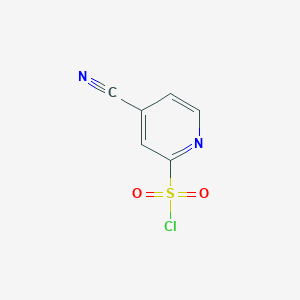

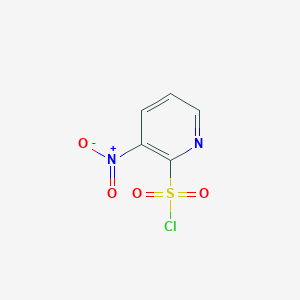

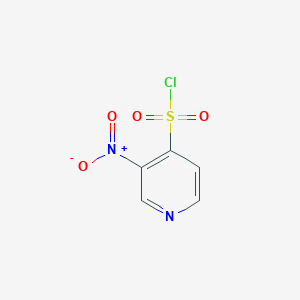

Quinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S . It is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been an active area of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI is InChI=1S/C9H6ClNO2S/c10-14 (12,13)8-5-1-3-7-4-2-6-11-9 (7)8/h1-6H .Chemical Reactions Analysis

Quinoline and its derivatives have been extensively applied in various chemical reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline .Physical And Chemical Properties Analysis

This compound is a white crystal with a molecular weight of 227.67 . Its melting point is 126-129 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonylated Quinoline N-Oxides

A copper-catalyzed C-H bond activation method for synthesizing sulfonylated quinoline N-oxides using aryl sulfonyl chlorides, including quinoline-4-sulfonyl chloride, has been developed. This process achieves high yields and exhibits chemo- and regioselective properties (Wu et al., 2013).

Coupling of Haloquinolines and Sulfonyl Chlorides

A method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water has been established. This approach offers advantages like simple operation, excellent regioselectivity, and avoidance of organic solvents (Bao et al., 2019).

Copper-Catalyzed Sulfonylation of Aminoquinolines

The copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been described. This reaction occurs exclusively at the C5-H position of quinoline rings, showing wide functional group tolerance (Liang et al., 2015).

Synthesis of Quinoline Silyloxymethylsulfones

A method to synthesize quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives has been reported. This transformation is scalable and applicable to a wide array of quinoline and isoquinoline functionalities (Patel et al., 2022).

Anti-inflammatory Properties of Quinoline Derivatives

Sulfonamide and sulfonate derivatives of quinoline, synthesized using sulfonyl chlorides, have demonstrated promising anti-inflammatory activity. Some compounds showed enhanced activity compared to standard ibuprofen (Bano et al., 2020).

Chloride-sensitive Fluorescent Indicators

Quinoline derivatives, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), have been used in measuring membrane transport of chloride in biological systems. This highlights the potential of this compound in biological applications (Krapf et al., 1988).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The main focus is on tackling the drawbacks of the syntheses and side effects on the environment .

Eigenschaften

IUPAC Name |

quinoline-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNGVZUFSMKRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

pentylamine](/img/structure/B7873340.png)